4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE
Description
This compound features a pyrimidine core substituted at the 6-position with a phenoxy group and at the 4-position with a piperidinyl-piperazine-carbonyl moiety. The 3-methoxyphenyl substituent on the piperazine ring is critical for its pharmacological profile, likely influencing receptor binding and metabolic stability. Such derivatives are typically explored as central nervous system (CNS) agents due to the piperazine moiety’s affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c1-34-24-9-5-6-22(18-24)30-14-16-32(17-15-30)27(33)21-10-12-31(13-11-21)25-19-26(29-20-28-25)35-23-7-3-2-4-8-23/h2-9,18-21H,10-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFAHLQSRCHKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE typically involves multiple steps, including nucleophilic substitution and oxidation reactions. One common synthetic route starts with the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form the main substrate. This is followed by an oxidation reaction using glacial acetic acid to obtain the desired compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The oxidation of the piperazine moiety can be achieved using oxidizing agents such as glacial acetic acid.
Common reagents used in these reactions include glacial acetic acid, 3,6-dichloropyridazine, and 1-(4-methoxyphenyl)piperazine . The major products formed from these reactions are intermediates that eventually lead to the final compound.
Scientific Research Applications
4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Antimicrobial Activity: It has shown significant antimicrobial activity, making it a candidate for the development of new antibacterial and antifungal agents.
Molecular Docking Studies: The compound has been used in molecular docking studies to understand its interactions with various biological targets, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Compound A : [4-(3-Chlorophenyl)-1-piperazinyl][1-(6-phenoxy-4-pyrimidinyl)-4-piperidinyl]methanone ()
- Structural Difference : Replaces the 3-methoxyphenyl group with a 3-chlorophenyl.
- Impact: Electron Effects: Chloro is electron-withdrawing, reducing electron density on the piperazine ring compared to methoxy (electron-donating). This may alter receptor binding kinetics.
- Application : Chloro-substituted analogs are often prioritized for CNS targets requiring high BBB permeability .
Compound B : {1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-4-piperidinyl}[4-(3-methylphenyl)-1-piperazinyl]methanone ()
- Structural Differences: Phenoxy group at pyrimidine’s 6-position is substituted with 4-ethylphenoxy. Piperazine bears a 3-methylphenyl instead of 3-methoxyphenyl.
- Metabolic Stability: Methyl groups (vs.
Modifications to the Pyrimidine Core and Linker Regions
Compound C : 2-Aminopyrimidine derivatives with piperidinyl-propoxyphenyl linkers ()
- Structural Differences: Pyrimidine core includes a 2-amino group. Linker regions feature propoxyphenyl or 3-(4-methylpiperazin-1-yl)propoxyphenyl.
- Pharmacological Activity: The 2-amino group may form hydrogen bonds with receptors, enhancing affinity for kinases or GPCRs .
Data Table: Key Structural and Inferred Pharmacological Differences
| Compound ID | Key Substituents | logP (Estimated) | Pharmacological Inference |
|---|---|---|---|
| Target | 3-Methoxyphenyl, phenoxy | ~3.2 | Balanced solubility/BBB penetration |
| Compound A | 3-Chlorophenyl, phenoxy | ~3.8 | Enhanced BBB penetration |
| Compound B | 4-Ethylphenoxy, 3-methylphenyl | ~4.1 | Extended half-life, steric hindrance |
| Compound C | 2-Aminopyrimidine, propoxyphenyl | ~2.5 | Improved hydrogen bonding |
| Compound D | Benzoyl, 5-chloro-2-methoxy | ~3.5 | Stabilized π-π interactions |
Research Findings and Implications
- Electron-Donating vs. Withdrawing Groups : Methoxy (Target) vs. chloro (Compound A) substituents demonstrate how electronic effects modulate receptor affinity. Methoxy may favor interactions with polar residues, while chloro enhances hydrophobic binding .
- Linker Flexibility : Rigid carbonyl-piperidine linkers (Target) versus flexible propoxyphenyl (Compound C) suggest trade-offs between target selectivity and binding entropy .
- Metabolic Considerations : Methyl groups (Compound B) reduce first-pass metabolism compared to methoxy, a critical factor in drug design for oral bioavailability .
Biological Activity
The compound 4-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a piperidine moiety, and a phenoxypyrimidine structure. The presence of these functional groups suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Biological Activity Overview
Research indicates that compounds containing piperazine and pyrimidine structures exhibit a broad spectrum of biological activities, including:
- Antidepressant effects : Many piperazine derivatives are known to interact with serotonin and dopamine receptors, which are crucial in mood regulation.
- Anticancer properties : Some studies suggest that similar compounds can induce cell death in cancer cells via necroptosis, a regulated form of cell death distinct from apoptosis .
- Antimicrobial activity : Compounds with phenoxypyrimidine structures have shown varying degrees of antibacterial efficacy against different strains .
The biological activity of 4-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine can be attributed to its interaction with specific receptors and enzymes:
- Receptor Binding : The compound likely binds to serotonin (5-HT) and dopamine receptors, modulating their signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, altering levels of key neurotransmitters in the CNS.
- Cell Signaling : The compound's effects on intracellular signaling pathways can lead to changes in cellular responses, particularly in cancerous cells.
Case Studies
- Antiproliferative Effects : A study on piperazine derivatives indicated that compounds similar to 4-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine exhibited significant antiproliferative effects against various cancer cell lines. The mechanism was linked to necroptotic signaling pathways involving TNF-R1 activation .
- Neuropharmacological Studies : Research has demonstrated that piperazine-containing compounds can effectively modulate dopaminergic and serotonergic systems, suggesting potential applications in treating mood disorders .
Comparative Analysis
A comparison of similar compounds highlights the unique biological profiles attributed to the specific arrangement of functional groups in 4-{4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl}-6-phenoxypyrimidine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
